molecular formula C11H14N2O2 B1612213 4-(3-Nitrophenyl)piperidine CAS No. 858850-25-6

4-(3-Nitrophenyl)piperidine

Cat. No.: B1612213
CAS No.: 858850-25-6
M. Wt: 206.24 g/mol
InChI Key: BVZAGHYGQGJUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound features a piperidine ring substituted with a 3-nitrophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)piperidine typically involves the reaction of 3-nitrochlorobenzene with piperidine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. The general reaction scheme is as follows:

    Starting Materials: 3-nitrochlorobenzene and piperidine.

    Reaction Conditions: Reflux in the presence of sodium carbonate.

    Procedure: A mixture of 3-nitrochlorobenzene, sodium carbonate, and piperidine is heated to reflux under nitrogen for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Sodium chlorite, carbon dioxide atmosphere.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Reduction: 4-(3-Aminophenyl)piperidine.

    Oxidation: Piperidin-2-one derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Nitrophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. For example, piperidine derivatives are known to inhibit enzymes such as cholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness

4-(3-Nitrophenyl)piperidine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-(3-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZAGHYGQGJUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614054
Record name 4-(3-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858850-25-6
Record name 4-(3-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Nitrophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Nitrophenyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(3-Nitrophenyl)piperidine
Reactant of Route 4
4-(3-Nitrophenyl)piperidine
Reactant of Route 5
4-(3-Nitrophenyl)piperidine
Reactant of Route 6
4-(3-Nitrophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.